molecular formula C16H31N2O8P B13846985 Oseltamivir-d3 Phosphate

Oseltamivir-d3 Phosphate

Cat. No.: B13846985
M. Wt: 413.42 g/mol
InChI Key: POPJIXMLXGJJOV-CPWOTLOQSA-N
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Description

Oseltamivir-d3 Phosphate is a deuterated form of Oseltamivir Phosphate, an antiviral medication used to treat and prevent influenza A and B. It is best known by its trade name, Tamiflu. The compound works by inhibiting the neuraminidase enzyme, which is essential for the replication of the influenza virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir-d3 Phosphate involves a multi-step process starting from (-)-shikimic acid. The process includes several key steps such as aziridination, azide reduction, and esterification. The reaction conditions are carefully controlled to ensure the correct stereochemistry and high yield of the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-d3 Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates are crucial for ensuring the correct stereochemistry and biological activity of the final product .

Scientific Research Applications

Pharmacokinetic Studies

Oseltamivir-d3 phosphate serves as a valuable tool in pharmacokinetic research, particularly in animal models. The compound is utilized to assess the absorption, distribution, metabolism, and excretion of oseltamivir in various species, including ferrets and humans.

Case Study: Ferret Model

A study developed a population pharmacokinetic model for oseltamivir carboxylate (the active metabolite) in ferrets. The research indicated that administering oseltamivir phosphate at a dose of 5.08 mg/kg every 12 hours for five days yielded plasma concentration profiles comparable to those observed in humans at therapeutic doses. This model allows researchers to predict drug behavior in influenza-infected ferrets, facilitating the evaluation of antiviral efficacy against different strains of the virus .

Resistance Detection

This compound has been instrumental in developing diagnostic tools for detecting Tamiflu-resistant influenza strains. By modifying the compound to create derivatives with enhanced binding affinities for resistant viruses, researchers can utilize these derivatives in colorimetric assays.

Case Study: Colorimetric Assay Development

A novel derivative of oseltamivir was synthesized and used to create gold nanoparticles that change color upon interaction with Tamiflu-resistant neuraminidase enzymes. This rapid detection method provides a simple yet effective means to identify resistant strains in clinical samples, thereby guiding appropriate antiviral therapy .

Environmental Monitoring

The environmental impact of pharmaceutical compounds is an emerging area of concern. This compound has been studied for its presence in wastewater and surface water, providing insights into the ecological consequences of pharmaceutical runoff.

Case Study: Detection in Sewage and Water Bodies

Research conducted in Japan detected oseltamivir carboxylate in sewage discharge and river water samples. The study highlighted the need for monitoring pharmaceutical residues in aquatic environments to understand their potential effects on wildlife and human health .

Combination Therapy Research

This compound is also explored in combination therapies with other antiviral agents to enhance treatment efficacy against influenza viruses.

Case Study: Combination with Favipiravir

A study evaluated the synergistic effects of oseltamivir and favipiravir against various influenza strains. Results indicated that the combination therapy improved survival rates in infected mice compared to monotherapy with either drug alone, suggesting a potential strategy for more effective influenza management .

Neurodevelopmental Impact Studies

Recent research has begun to explore the neurodevelopmental implications of oseltamivir use, particularly concerning its effects on mitochondrial function.

Case Study: Neurobehavioral Effects

A study reported that exposure to oseltamivir altered neurobehavioral responses and mitochondrial function in both humans and animal models. The findings raised concerns about potential neurodevelopmental risks associated with overuse of antiviral medications like oseltamivir, emphasizing the importance of careful prescription practices .

Mechanism of Action

Oseltamivir-d3 Phosphate exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are crucial for viral replication and infectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oseltamivir-d3 Phosphate is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in both research and clinical settings .

Biological Activity

Oseltamivir-d3 phosphate, a deuterated form of oseltamivir phosphate, is primarily recognized for its role as an antiviral agent against influenza viruses. Its biological activity is largely attributed to its ability to inhibit the neuraminidase enzyme, a critical component in the viral life cycle. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy against various influenza strains, and relevant case studies.

This compound is a prodrug that is metabolized in the body to its active form, oseltamivir carboxylate (OC). The mechanism by which OC exerts its antiviral effects involves the inhibition of neuraminidase, an enzyme that facilitates the release of newly formed viral particles from infected cells. By blocking this enzyme, oseltamivir reduces viral replication and spread within the host organism.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of oseltamivir phosphate. Following oral administration:

  • Absorption : Oseltamivir is rapidly absorbed from the gastrointestinal tract.
  • Metabolism : It is converted to OC by hepatic esterases, with around 75% of an oral dose reaching systemic circulation as the active metabolite.
  • Distribution : The volume of distribution for OC is approximately 23-26 liters, indicating extensive distribution to tissues.
  • Elimination : Renal excretion accounts for the primary elimination route, with a half-life of 6-10 hours for OC compared to 1-3 hours for oseltamivir .

Efficacy Against Influenza Strains

This compound exhibits potent antiviral activity against various strains of influenza. The following table summarizes its inhibitory concentrations (IC50) against different influenza virus strains:

Influenza Strain IC50 (nM)
H1N10.3 - 2
H3N20.6 - 150
Avian H5N1Varies

Research indicates that this compound shows particularly strong efficacy against H1N1 and H3N2 strains, making it a critical option during seasonal flu outbreaks and pandemics .

Study on Resistance Patterns

A study explored the genetic diversity of influenza viruses in obese mice treated with oseltamivir. The findings indicated that while oseltamivir treatment reduced viral load in lean mice, it led to increased genetic diversity in viruses from obese mice. This suggests potential challenges in treatment efficacy among different populations .

Pharmacological Comparison

Comparative studies have shown that oseltamivir phosphonate congeners exhibit superior efficacy against oseltamivir-resistant strains. In experiments where infected mice were treated with these congeners, significant survival rates were observed even at lower doses compared to standard oseltamivir treatment .

Clinical Implications

Clinical trials have demonstrated that early administration of oseltamivir can significantly reduce the severity and duration of influenza symptoms when started within 48 hours of symptom onset. This is crucial for preventing complications such as pneumonia and bronchitis .

Properties

Molecular Formula

C16H31N2O8P

Molecular Weight

413.42 g/mol

IUPAC Name

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium;molecular hydrogen

InChI

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i4D3;;

InChI Key

POPJIXMLXGJJOV-CPWOTLOQSA-N

Isomeric SMILES

[HH].[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]

Canonical SMILES

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Origin of Product

United States

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